4-(hexanoylamino)benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109506-41-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(hexanoylamino)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h6-9H,2-5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
XIHKZAWEGFWFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hexanoylamino Benzoic Acid
Established Synthetic Routes to 4-(Hexanoylamino)benzoic Acid
The synthesis of this compound, an N-acylated amino acid, can be achieved through various established chemical and biological methods. These approaches range from traditional organic reactions to more sustainable enzymatic processes.
The most prevalent and straightforward conventional method for synthesizing this compound is through direct amide bond formation. This is typically achieved by the acylation of 4-aminobenzoic acid with a hexanoyl group donor. The Schotten-Baumann reaction is a classic and widely used example of this strategy. uni-duesseldorf.de
In this reaction, 4-aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated hexanoic acid derivative, most commonly hexanoyl chloride. commonorganicchemistry.comchemsrc.com The reaction is generally performed in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloric acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity. uni-duesseldorf.decommonorganicchemistry.com The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). commonorganicchemistry.comnumberanalytics.com The reaction proceeds readily, often at room temperature, and is a high-yielding method for producing amides.
The general mechanism involves the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of hexanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.
While direct functionalization of the aromatic ring of a pre-formed this compound molecule is possible, it is less common for its primary synthesis. Instead, the strategy relies on using a pre-functionalized starting material, 4-aminobenzoic acid, which already contains the desired carboxylic acid group at the para position. chemsrc.commdpi.com
Table 1: Conventional Synthesis of this compound
| scienceReaction Type | bubble_chartReactants | thermostatTypical Conditions | biotechKey Characteristics |
|---|---|---|---|
| Amide Bond Formation (Acylation) | 4-Aminobenzoic acid and Hexanoyl chloride chemsrc.com | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine), Room Temperature commonorganicchemistry.com | High yield, robust, widely applicable, generates HCl byproduct. |
| Amide Condensation | 4-Aminobenzoic acid and Hexanoic acid | Coupling agents (e.g., DCC, HATU), Base, Aprotic solvent | Milder conditions, avoids acyl chlorides, but requires stoichiometric coupling reagents. numberanalytics.com |
In response to the demand for more sustainable and environmentally friendly chemical processes, biocatalytic and chemoenzymatic methods for amide synthesis have emerged as powerful alternatives to conventional routes. nih.govd-nb.info These methods utilize enzymes to catalyze the formation of the amide bond, often under mild reaction conditions in aqueous environments. d-nb.info
Aminoacylases represent a promising class of enzymes for the synthesis of N-acyl amino acids. uni-duesseldorf.denih.gov These enzymes, which belong to the hydrolase family, can catalyze the acylation of amino acids. nih.govd-nb.info The enzymatic synthesis avoids the use of hazardous reagents like acyl chlorides, which are common in traditional syntheses. uni-duesseldorf.ded-nb.info Several aminoacylases that accept long-chain fatty acids as substrates have been discovered, making them suitable candidates for catalyzing the reaction between a hexanoic acid derivative and 4-aminobenzoic acid. nih.gov
Adenylating enzymes offer another biocatalytic strategy. These enzymes, such as N-acyl amino acid synthases (NAS), activate the carboxylic acid group of hexanoic acid using adenosine (B11128) triphosphate (ATP). d-nb.infonih.gov This forms a high-energy acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by the amino group of 4-aminobenzoic acid to form the final amide product. nih.govresearchgate.net This mechanism is inspired by the natural biosynthesis of many amide-containing biomolecules. d-nb.info
While ligases are known for forming phosphodiester bonds in nucleic acid synthesis, their direct application for synthesizing small molecules like this compound is not typical. nih.govresearchgate.net However, the broader principle of enzyme-mediated bond formation is central to chemoenzymatic strategies, which may combine enzymatic steps with chemical ones to achieve a target synthesis. rsc.orgmdpi.comnih.gov For instance, an enzyme could be used to generate a highly reactive acyl donor in situ, which then reacts with the amine in a subsequent chemical step. rsc.org
Table 2: Biocatalytic Approaches for N-Acyl Amino Acid Synthesis
| ecoEnzyme Class | mediationMechanism Principle | biotechSubstrates | task_altAdvantages |
|---|---|---|---|
| Aminoacylases | Direct enzymatic acylation uni-duesseldorf.denih.gov | Amino acid (e.g., 4-aminobenzoic acid) and a fatty acid or its ester | "Green" chemistry, avoids toxic reagents, mild conditions. nih.govd-nb.info |
| Adenylating Enzymes (e.g., NAS) | ATP-dependent activation of the carboxylic acid to an acyl-adenylate intermediate d-nb.infonih.gov | Carboxylic acid (e.g., hexanoic acid), Amino acid, ATP researchgate.net | High specificity, mimics natural biosynthetic pathways. d-nb.inforesearchgate.net |
| Acyltransferases | Transfer of an acyl group from a donor (e.g., vinyl ester) to an amine mdpi.com | Acyl donor and an amine (e.g., 4-aminobenzoic acid) | Can be used in organic solvents, high stability, and reusability of immobilized enzymes. mdpi.com |
Derivatization and Structural Modification of the this compound Scaffold
The this compound scaffold provides a versatile platform for chemical modification. Derivatization can be targeted at either the benzoic acid moiety or the hexanoyl amide side chain to generate a library of analogs for various applications, including structure-activity relationship (SAR) studies.
The aromatic core and the carboxylic acid functional group are primary sites for modification.
Ring Substitution: The benzene (B151609) ring can be functionalized with additional substituents to modulate the electronic and steric properties of the molecule. For example, analogs such as 2-(hexanoylamino)-4,5-dimethoxybenzoic acid have been reported, where methoxy (B1213986) groups are introduced onto the aromatic ring. scbt.com In broader SAR studies of benzoic acid derivatives, a wide range of substituents, including halogens, hydroxyl groups, and guanidino groups, are often explored to probe their influence on biological activity. researchgate.netnih.gov
Carboxylic Acid Modification: The carboxylic acid group is readily converted into other functional groups. Esterification to form methyl or ethyl esters is a common modification, which can be achieved under standard Fischer esterification conditions or by reaction with alkyl halides. nih.gov This is often done in medicinal chemistry to enhance properties like cell permeability. nih.gov The acid can also be converted to other derivatives, such as amides or more complex heterocyclic structures. nih.gov
The hexanoyl amide side chain offers another handle for structural diversification. Modifications here primarily influence the lipophilicity and conformational flexibility of the molecule.
Varying Acyl Chain Length: A key strategy in SAR studies is the systematic variation of the alkyl chain length. Analogs with acyl chains shorter or longer than the six-carbon hexanoyl group (e.g., butanoyl, octanoyl, decanoyl, up to hexadecanoyl) can be synthesized. mdpi.com This allows for the optimization of hydrophobic interactions with biological targets.
Introducing Functionality: The hexanoyl chain itself can be modified to include other chemical features. This could involve introducing unsaturation (alkene or alkyne groups), branching, or substitution with heteroatoms. An example includes the synthesis of a derivative with a trichlorinated hexanoyl chain, demonstrating that significant structural changes to the side chain are chemically feasible. sigmaaldrich.com
The design and synthesis of analogs based on the this compound scaffold are crucial for understanding how molecular structure correlates with biological function. bath.ac.ukresearchgate.net SAR studies guide the optimization of lead compounds in drug discovery.
A pertinent example is the investigation of 2-acylamino-1-(carboxyphenyl)benzamides as inhibitors of the PCAF histone acetyltransferase. mdpi.com In this study, researchers synthesized a series of compounds where the acyl chain length was varied from C6 (hexanoyl) to C16. The inhibitory activity was found to be highly dependent on the chain length, with the tetradecanoylamino (C14) analog showing the highest potency. mdpi.com This highlights the importance of the hydrophobic side chain in target binding.
Other SAR studies on different benzoic acid-based scaffolds have explored a wide array of modifications. For instance, in the development of protein kinase CK2 inhibitors based on 4-(thiazol-5-yl)benzoic acid, researchers introduced halo- and methoxy-benzyloxy groups onto the benzoic acid ring, which maintained potent inhibitory activity while improving antiproliferative effects. nih.gov Similarly, studies on DPP-4 inhibitors have explored the conversion of the benzoic acid moiety to its corresponding ester to improve pharmacokinetic profiles. nih.gov These examples underscore the common strategies of scaffold modification—varying peripheral substituents and altering core functional groups—to build a comprehensive understanding of a compound's SAR. mdpi.comnih.gov
Table 3: Example of a Structure-Activity Relationship (SAR) Study on Acylamino-Carboxyphenyl-Benzamide Analogs
| scienceCompound Analog | buildModification (Relative to Hexanoyl) | insightsReported PCAF HAT Inhibitory Activity mdpi.com |
|---|---|---|
| 2-Hexanoylamino-1-(3-carboxyphenyl)benzamide | C6 Acyl Chain (Reference) | Similar to anacardic acid (control) |
| 2-Octanoylamino-1-(3-carboxyphenyl)benzamide | C8 Acyl Chain | Similar to anacardic acid |
| 2-Decanoylamino-1-(3-carboxyphenyl)benzamide | C10 Acyl Chain | Similar to anacardic acid |
| 2-Dodecanoylamino-1-(3-carboxyphenyl)benzamide | C12 Acyl Chain | Low inhibitory activity |
| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide | C14 Acyl Chain | More active than anacardic acid |
| 2-Hexadecanoylamino-1-(3-carboxyphenyl)benzamide | C16 Acyl Chain | Similar to anacardic acid |
Investigation of Reaction Mechanisms and Chemoselectivity in Synthesis
The primary and most direct method for the synthesis of this compound involves the acylation of 4-aminobenzoic acid (PABA). This transformation hinges on the nucleophilic character of the amino group and the electrophilic nature of the acylating agent. The presence of two functional groups in PABA, the amino group and the carboxylic acid, introduces considerations of chemoselectivity.
The most common synthetic approach is the Schotten-Baumann reaction, where 4-aminobenzoic acid is treated with hexanoyl chloride. The reaction mechanism is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, such as pyridine (B92270) or a tertiary amine, is typically added to neutralize the hydrogen chloride byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. nih.govlibretexts.org
An alternative to using an acyl chloride is the use of hexanoic anhydride (B1165640). The mechanism is analogous, with a carboxylate ion being the leaving group instead of a chloride ion. While anhydrides are generally less reactive than acyl chlorides, this method avoids the generation of corrosive hydrogen chloride.
The chemoselectivity of this reaction is a critical aspect. The amino group is a significantly stronger nucleophile than the un-ionized carboxylic acid group. quora.com Therefore, acylation occurs preferentially at the nitrogen atom. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. While the carboxylate is also nucleophilic, the amine is still generally more reactive towards acylation. To ensure exclusive N-acylation, the reaction conditions can be carefully controlled. For instance, in reactions involving amino acids with hydroxyl groups, acidic conditions can be employed to protonate the amino group, thereby allowing for selective O-acylation. beilstein-journals.org However, for the synthesis of this compound, basic or neutral conditions are favored to maintain the nucleophilicity of the amino group.
A summary of potential synthetic methodologies is presented in the table below.
| Synthetic Method | Reactants | Reagents/Catalysts | Typical Conditions | Reference |
| Schotten-Baumann Reaction | 4-Aminobenzoic acid, Hexanoyl chloride | Pyridine or other tertiary amine | Anhydrous aprotic solvent, 0°C to room temperature | nih.gov |
| Acylation with Anhydride | 4-Aminobenzoic acid, Hexanoic anhydride | None or a mild acid/base catalyst | Heating may be required | nih.gov |
| Mixed Anhydride Method | 4-Aminobenzoic acid, N-acylamino acid | Ethyl chloroformate, N-methylmorpholine, p-toluenesulfonic acid | Tetrahydrofuran, low temperature | google.com |
Further research into the chemical transformations of N-acyl aminobenzoic acids reveals potential subsequent reactions. While the 4-isomer is specified, related 2-acylaminobenzoic acids are known to undergo intramolecular cyclization to form 4H-3,1-benzoxazin-4-ones when treated with dehydrating agents like acetic anhydride or silica-bound benzoyl chloride. nih.govasianpubs.orgacs.org The carboxylic acid functionality of this compound itself can undergo esterification reactions. nih.gov
Advanced Spectroscopic and Structural Elucidation in Chemical Research
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
The carboxylic acid group gives rise to several distinct and intense bands. A very broad absorption band is anticipated in the IR spectrum, typically ranging from 3300 to 2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong band in the region of 1700-1680 cm⁻¹ in the IR spectrum. spectroscopyonline.com The C-O stretching and O-H in-plane bending vibrations are coupled and give rise to bands between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹. spectroscopyonline.com
The secondary amide group (-CO-NH-) also presents characteristic absorptions. The N-H stretching vibration is typically observed in the range of 3350-3180 cm⁻¹ in the IR spectrum. The amide I band, which is primarily due to C=O stretching, is one of the most intense and useful bands in the protein and peptide analysis and is expected around 1680-1630 cm⁻¹. The amide II band, arising from a combination of N-H in-plane bending and C-N stretching, is predicted to appear between 1570-1515 cm⁻¹.
The p-disubstituted benzene (B151609) ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring stretching vibrations (ν(C=C)) in the 1615-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. mdpi.com The hexanoyl group will contribute C-H stretching vibrations from its methyl (CH₃) and methylene (B1212753) (CH₂) groups in the 2960-2850 cm⁻¹ range.
In Raman spectroscopy, complementary information is obtained. While the O-H stretch is typically weak, the symmetric C=O stretching of the carboxylic acid dimer is strong. nih.gov The benzene ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are usually prominent in the Raman spectrum. researchgate.net
Table 1: Predicted Vibrational Frequencies for 4-(hexanoylamino)benzoic Acid
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300-2500 | IR | Very broad, characteristic of H-bonded dimer docbrown.info |
| N-H Stretch (Amide) | 3350-3180 | IR | Medium to strong intensity |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Weak to medium intensity |
| Aliphatic C-H Stretch | 2960-2850 | IR, Raman | Strong intensity |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | IR | Strong intensity spectroscopyonline.com |
| Amide I (C=O Stretch) | 1680-1630 | IR, Raman | Strong intensity |
| Aromatic C=C Stretch | 1615-1580 | IR, Raman | Variable intensity |
| Amide II (N-H Bend + C-N Stretch) | 1570-1515 | IR | Medium to strong intensity |
| C-O Stretch / O-H Bend | 1320-1210 | IR | Strong, coupled vibration spectroscopyonline.com |
| Ring Breathing | ~1000 | Raman | Strong, characteristic of benzene ring researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Molecular Structure and Dynamics
NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show several distinct signals. The aromatic region should display a characteristic AA'BB' system for the p-disubstituted ring, appearing as two doublets between δ 7.5 and 8.1 ppm. docbrown.info The carboxylic acid proton is highly deshielded and will likely appear as a broad singlet at δ 12.0-13.0 ppm. rsc.org The amide proton (N-H) should resonate as a singlet or a triplet (if coupled to the adjacent CH₂) between δ 8.0 and 9.5 ppm. The hexanoyl chain will produce a series of signals in the aliphatic region (δ 0.9-2.4 ppm): a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a triplet for the α-methylene group (CH₂ adjacent to the amide carbonyl) around δ 2.2-2.4 ppm, and a series of multiplets for the remaining four methylene groups. nih.gov
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, around δ 172 ppm. chemicalbook.com The amide carbonyl carbon should appear around δ 165-170 ppm. The aromatic region will show four signals: two for the protonated carbons and two for the quaternary carbons (C1 and C4). The C1 carbon (attached to the -COOH group) and C4 carbon (attached to the -NHCO- group) are expected around δ 129 ppm and δ 143 ppm, respectively. docbrown.info The remaining aromatic carbons will resonate in the δ 117-131 ppm range. The hexanoyl chain will exhibit six distinct signals in the aliphatic region, from approximately δ 14 ppm for the terminal methyl carbon to δ 38 ppm for the α-methylene carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | ¹H NMR Prediction (ppm) | ¹³C NMR Prediction (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (s, 1H) | ~172 | Signal may be broad due to exchange rsc.org |
| Amide N-H | 8.0 - 9.5 (s, 1H) | - | Chemical shift is solvent-dependent |
| Amide C=O | - | 165 - 170 | |
| Aromatic H (ortho to COOH) | 7.9 - 8.1 (d, 2H) | ~130 | Part of AA'BB' system docbrown.info |
| Aromatic H (ortho to NH) | 7.5 - 7.7 (d, 2H) | ~118 | Part of AA'BB' system |
| Aromatic C (ipso to COOH) | - | ~129 | Quaternary carbon docbrown.info |
| Aromatic C (ipso to NH) | - | ~143 | Quaternary carbon |
| Hexanoyl α-CH₂ | 2.2 - 2.4 (t, 2H) | ~38 | Adjacent to amide carbonyl |
| Hexanoyl β-CH₂ | 1.6 - 1.8 (m, 2H) | ~25 | |
| Hexanoyl γ, δ-CH₂ | 1.2 - 1.4 (m, 4H) | ~31, ~22 | Overlapping multiplets |
| Hexanoyl ε-CH₂ | 1.2 - 1.4 (m, 2H) | ~22 | |
| Hexanoyl ω-CH₃ | 0.8 - 1.0 (t, 3H) | ~14 | Terminal methyl group |
s = singlet, d = doublet, t = triplet, m = multiplet
Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₁₃H₁₇NO₃), the nominal molecular weight is 235 u.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z 235. A prominent fragmentation pathway for benzoic acids is the loss of a hydroxyl radical, which would yield a strong peak at m/z 218 ([M-OH]⁺). docbrown.info Another characteristic fragmentation is the loss of the entire carboxyl group, leading to a peak at m/z 190 ([M-COOH]⁺).
The amide linkage offers several fragmentation routes. Cleavage of the N-C bond (of the benzoyl group) can lead to the formation of the 4-aminobenzoic acid cation radical at m/z 137 or the hexanoyl cation at m/z 99. Alpha-cleavage adjacent to the amide carbonyl is common, which would result in an ion at m/z 120, corresponding to [H₂N-C₆H₄-CO]⁺. The hexanoyl chain itself can undergo fragmentation, and a McLafferty rearrangement is possible, which would lead to a characteristic neutral loss and the formation of a fragment ion at m/z 179.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 235 | [C₁₃H₁₇NO₃]⁺• | Molecular Ion (M⁺•) |
| 218 | [M - OH]⁺ | Loss of hydroxyl radical from COOH docbrown.info |
| 190 | [M - COOH]⁺ | Loss of carboxyl group |
| 179 | [C₉H₁₁NO₂]⁺• | Product of McLafferty rearrangement |
| 136 | [C₇H₆NO₂]⁺ | Fragment from cleavage of amide C-N bond |
| 120 | [C₇H₆NO]⁺ | Acylium ion from cleavage of amide C-N bond |
| 99 | [C₆H₁₁O]⁺ | Hexanoyl cation |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. Although a specific crystal structure for this compound is not available, its solid-state architecture can be predicted based on known structural motifs of its constituent functional groups.
A primary and highly probable structural feature is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netnih.gov This is a very common and stable arrangement for carboxylic acids. The O-H···O hydrogen bonds are strong and directional, leading to a planar eight-membered ring motif.
Computational Chemistry and Theoretical Investigations of 4 Hexanoylamino Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-(hexanoylamino)benzoic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the nitrogen atom of the amide group, due to the presence of lone pair electrons and delocalized π-systems. Conversely, the LUMO is anticipated to be distributed over the electron-deficient areas, particularly the carboxylic acid group and the carbonyl group of the amide linkage, which act as electron-withdrawing groups.
Theoretical calculations on analogous para-substituted benzoic acids provide a basis for estimating the electronic parameters of this compound. actascientific.com While specific values require dedicated calculations, a representative dataset can be conceptualized based on studies of similar molecules.
Table 1: Theoretical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | ~ -1.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | ~ 5.0 | The difference between ELUMO and EHOMO, reflecting chemical stability. |
| Ionization Potential (I) | ~ 6.5 | The energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity (A) | ~ 1.5 | The energy released when an electron is added (approximated as -ELUMO). |
| Electronegativity (χ) | ~ 4.0 | The tendency to attract electrons ( (I+A)/2 ). |
| Chemical Hardness (η) | ~ 2.5 | Resistance to change in electron distribution ( (I-A)/2 ). |
| Chemical Softness (S) | ~ 0.4 | The reciprocal of hardness, indicating higher reactivity. |
Note: These values are illustrative and based on typical ranges observed for similar aromatic carboxamides.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. youtube.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. libretexts.orgyoutube.com Neutral regions are generally colored green.
For this compound, the MEP map would be expected to show a high electron density (red/yellow) around the oxygen atoms of the carboxylic acid and amide carbonyl groups, making them prime targets for interactions with electrophiles or hydrogen bond donors. The acidic proton of the carboxyl group and the N-H proton of the amide would exhibit a strong positive potential (blue), indicating their susceptibility to nucleophilic attack or hydrogen bonding with acceptor atoms. The phenyl ring would likely show a more neutral potential, with some modulation due to the electron-donating amino group and the electron-withdrawing carboxyl group.
Conformational Analysis and Exploration of Potential Energy Surfaces
The flexibility of the hexanoyl chain and the rotational freedom around the C-N amide bond and the C-C bond connecting the carboxyl group to the ring mean that this compound can exist in multiple conformations. semanticscholar.org Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them on the potential energy surface.
Studies on similar flexible molecules, such as other para-substituted benzoic acids with alkyl chains, reveal that the interplay of steric hindrance and intramolecular interactions governs the preferred conformations. semanticscholar.orguky.edu For this compound, key torsional angles would include the C-C-C-C dihedral angles within the hexanoyl chain and the dihedral angles defining the orientation of the amide and carboxyl groups relative to the benzene (B151609) ring. researchgate.netresearchgate.net The most stable conformers are likely to be those that minimize steric clashes while potentially allowing for favorable intramolecular hydrogen bonding. The trans conformation of the amide bond is generally favored energetically over the cis conformation. Similarly, the carboxylic acid group tends to be coplanar with the benzene ring to maximize conjugation, though steric effects can cause some twisting. researchgate.net
Computational scans of the potential energy surface by systematically rotating key bonds can map out the energy landscape and determine the relative energies of different conformers and the barriers to their interconversion. uky.edu
Molecular Docking and Dynamics Simulations for Predicting Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking studies could be employed to explore its potential to interact with various biological targets. For instance, given its structural similarity to other enzyme inhibitors, it could be docked into the active sites of enzymes like cyclooxygenases or lipoxygenases.
A typical docking protocol involves:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.
Preparing the ligand (this compound) by generating a low-energy 3D conformation.
Defining the binding site on the protein.
Using a scoring function to evaluate different binding poses of the ligand in the active site and ranking them based on their predicted binding affinity. nih.gov
Molecular dynamics (MD) simulations can then be used to refine the docking results and assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the dynamic nature of the binding interactions and the conformational changes that may occur upon binding.
Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Target
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen bond, Pi-Alkyl |
| Fatty Acid Amide Hydrolase | -7.9 | Ser241, Ser217, Lys142 | Hydrogen bond, Hydrophobic |
Note: This table is illustrative and presents hypothetical data to demonstrate the output of molecular docking studies.
Mechanistic Insights Derived from Advanced Computational Modeling
Advanced computational modeling can be used to investigate potential reaction mechanisms involving this compound. This can include studying its synthesis, metabolic pathways, or its role in catalytic cycles. For example, DFT calculations can be used to map out the reaction pathway for the acylation of 4-aminobenzoic acid with hexanoyl chloride to form the target molecule. chemsrc.com This would involve identifying the transition state structures and calculating the activation energies for each step of the reaction.
Furthermore, if this compound were to act as a substrate or inhibitor in a biological pathway, computational models could elucidate the mechanism of its action. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations could be performed on an enzyme-ligand complex to model the enzymatic reaction at a quantum mechanical level while treating the surrounding protein environment with classical mechanics. Such studies can reveal details of bond breaking and formation, proton transfer events, and the roles of specific amino acid residues in the catalytic process. nih.gov These insights are critical for the rational design of more potent and selective molecules.
Molecular Mechanisms of Biological Interactions and Activities
Enzyme Inhibition and Modulation Studies
The benzoic acid moiety is a well-recognized scaffold for enzyme inhibitors. The compound's ability to modulate enzyme activity is rooted in its capacity to interact with enzyme active sites and allosteric sites, leading to alterations in catalytic function.
While specific kinetic data for 4-(hexanoylamino)benzoic acid is not prominently available in the literature, the inhibitory potential of its core structure can be understood by examining related benzoic acid derivatives. Kinetic analyses of these related compounds against various enzymes have established their roles as inhibitors, with activities often falling in the micromolar to millimolar range.
For instance, studies on the enzyme tyrosinase, an oxidoreductase, have demonstrated that benzoic acid and its amino-substituted derivatives act as inhibitors. nih.govnih.gov Similarly, benzoic acid has been identified as a competitive inhibitor of polyphenol oxidase (PPO). nih.gov The type of inhibition—be it competitive, non-competitive, or mixed—depends on whether the compound binds exclusively to the enzyme's active site or to both the free enzyme and the enzyme-substrate complex. nih.govnuph.edu.ua For example, 4-aminobenzoic acid, a precursor to the title compound, inhibits the monophenolase activity of mushroom tyrosinase in a non-competitive manner. nih.gov In contrast, a pyrazolone (B3327878) derivative featuring a benzoic acid moiety was found to be a mixed-type inhibitor of xanthine (B1682287) oxidase. nuph.edu.ua
Interactive Table: Kinetic Data for Benzoic Acid Derivatives Against Various Enzymes (Note: This data is for related compounds and provides context for the potential activity of the this compound scaffold.)
| Compound | Enzyme | Inhibition Type | Inhibition Constant (Ki) / IC50 |
|---|---|---|---|
| 4-Aminobenzoic Acid | Mushroom Tyrosinase (monophenolase) | Non-competitive | Ki = 3.8 µM |
| 4-Aminobenzoic Acid | Mushroom Tyrosinase (diphenolase) | Non-competitive | Ki = 20 µM |
| Benzoic Acid | Mushroom Tyrosinase | Competitive | IC50 = 119 µM |
The molecular binding mode of this compound within an enzyme's active site is predicted to be a multi-point interaction driven by its functional groups.
Oxidoreductases : Research on cytochrome P450 enzymes, specifically CYP199A4, provides significant insight. The binding of para-substituted benzoic acids to CYP199A4 is a highly regulated process. nih.gov The carboxylate group of the benzoic acid is critical for optimal binding and is anchored in the active site through a specific network of interactions with polar and basic amino acid residues, including Arginine-92, Serine-95, and Serine-244. uq.edu.au An additional interaction occurs with Arginine-243 via a bridging water molecule. uq.edu.au The benzene (B151609) ring itself is stabilized by van der Waals forces with hydrophobic residues like Phenylalanine-185. uq.edu.au However, studies show that modifying the carboxylate group to an amide—a core feature of this compound's structure—dramatically weakens binding affinity by several orders of magnitude. nih.gov In the context of xanthine oxidase, molecular docking studies of inhibitors containing a benzoic acid moiety show that the carboxylic group can form a stabilizing salt bridge with Arginine-880 and a hydrogen bond with Threonine-1010. nuph.edu.ua
Hydrolases : In studies of α-amylase, the inhibitory activity of benzoic acid derivatives is highly dependent on the substitution pattern on the benzene ring. mdpi.com For other hydrolases, such as Ap(4)A hydrolase, the binding of substrates is mediated by conserved residues within the active site, suggesting that specific amino acids are key to recognizing the ligand structure. nih.gov The hexanoyl chain of this compound would likely occupy a hydrophobic pocket within the active site of a hydrolase.
Transferases : The interaction with transferases can also be significant. For example, benzoic acid derivatives have been shown to interact with a mutant of human glutathione (B108866) transferase A1-1. nih.gov In this system, the negatively charged carboxylate group of the benzoic acid derivative is believed to neutralize a positive charge in the binding site, restoring a conformation favorable for catalysis. nih.gov This highlights the crucial role of the carboxylate group in electrostatic interactions within an enzyme's active site.
The binding of this compound to an enzyme directly influences its catalytic function. By occupying the active site, it can act as a competitive inhibitor, physically preventing the natural substrate from binding. nih.gov
The strength of this inhibition and its impact on catalysis are intrinsically linked to the binding affinity. As observed with CYP199A4, the interaction of the benzoic acid carboxylate moiety is critical for both optimal substrate binding and subsequent turnover activity. nih.gov Weaker binding, which is predicted for structures where the carboxylate is modified to an amide, results in significantly lower levels of turnover and product formation. nih.gov
Furthermore, the compound could function as a mixed-type inhibitor, binding to both the free enzyme and the enzyme-substrate complex, thereby affecting both the binding affinity (Km) and the maximum reaction rate (Vmax). nuph.edu.ua The mechanism of catalysis itself involves the precise positioning of the substrate relative to the enzyme's catalytic residues. wikipedia.org By binding in the active site, an inhibitor like this compound disrupts this alignment, thereby impeding the catalytic process, which may involve mechanisms like covalent catalysis or general acid-base catalysis. wikipedia.org
Receptor Binding and Signaling Pathway Modulation at the Molecular Level
The interaction of small molecules with cellular receptors is a fundamental process that triggers intracellular signaling cascades, leading to a physiological response.
Specific data detailing the interaction of this compound with particular receptor systems is not available in the reviewed scientific literature. However, the principles of molecular recognition suggest that its structure is capable of such interactions. Molecular recognition between a ligand and a receptor is governed by a combination of non-covalent forces, including hydrogen bonds, ionic interactions, and van der Waals forces. nih.gov
The key structural features of this compound that would mediate receptor binding are:
The Carboxylate Group : This anionic group is a strong candidate for forming salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine) on a receptor surface.
The Amide Linkage : The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, facilitating specific interactions.
The Aromatic Ring and Hexanoyl Chain : These hydrophobic portions of the molecule can engage in van der Waals and π-π stacking interactions within hydrophobic pockets of a receptor binding site.
The importance of the benzoic acid group in molecular recognition is demonstrated in synthetic receptor systems, such as those based on calixarenes, where appended benzoic acids are used to enhance binding affinity for target molecules. mdpi.com
In the absence of direct research, any discussion of the impact of this compound on signaling pathways remains hypothetical. Should the compound bind to a cellular receptor, it could modulate a variety of downstream signaling cascades. For example, if it were to interact with a G-protein-coupled receptor (GPCR), it could influence canonical signaling pathways. nih.gov
Many GPCRs, such as the Angiotensin AT2 receptor, utilize atypical signaling mechanisms that diverge from standard pathways, often involving the activation of protein phosphatases which in turn modulate cellular activities related to inflammation and cell growth. nih.gov Alternatively, a small molecule could influence signaling through receptor tyrosine kinases or cytokine receptors like the gp130 common receptor subunit. The gp130 receptor is a key component for signaling by the interleukin-6 (IL-6) family of cytokines and activates potent pro-inflammatory pathways, including the JAK/STAT and NF-κB cascades. google.com A molecule that modulates such a receptor could therefore have significant effects on cellular processes like inflammation, proliferation, and fibrosis. google.com
Antioxidant Mechanisms and Free Radical Scavenging Pathways
Electron Transfer and Hydrogen Atom Transfer Mechanisms
There is no available research detailing whether this compound participates in antioxidant activities via Electron Transfer (ET) or Hydrogen Atom Transfer (HAT) mechanisms. The theoretical potential for such activity, influenced by the amide linkage and the hexanoyl group, has not been experimentally determined or modeled in published literature.
Interaction with Reactive Oxygen and Nitrogen Species
Specific data on the interaction between this compound and reactive oxygen species (ROS) or reactive nitrogen species (RNS) is not available. Therefore, its capacity to scavenge or neutralize these reactive molecules remains uncharacterized.
Exploration of Interactions with Other Biological Macromolecules (e.g., Nucleic Acids, Membrane Components, Lipids)
No scientific papers were found that document the direct interaction of this compound with nucleic acids, cell membrane components, or lipids. While some benzoic acid derivatives are known to interact with biological membranes or are used as linkers for macromolecules, these findings cannot be extrapolated to this compound without specific evidence. The influence of its hexanoyl tail on lipid bilayer interaction or its potential for binding to nucleic acids or other macromolecules has not been a subject of published research.
Supramolecular Assemblies and Advanced Materials Research
Hydrogen Bonding Networks and Self-Assembly Phenomena
The self-assembly of 4-(hexanoylamino)benzoic acid is primarily governed by its ability to form strong, directional hydrogen bonds. The carboxylic acid group is a well-established motif for creating robust supramolecular synthons. Molecules of this compound readily form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid moieties. nih.govfigshare.comresearchgate.net This dimerization is a fundamental step in the subsequent formation of higher-order structures. researchgate.net
Beyond the carboxylic acid dimerization, the amide group (-CONH-) provides additional sites for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This allows for the formation of extended one-dimensional chains or two-dimensional sheets through N-H···O hydrogen bonds, linking the pre-formed carboxylic acid dimers. This network of interactions is further stabilized by weaker forces, such as van der Waals interactions between the hexanoyl chains and π-π stacking of the benzene (B151609) rings, leading to complex and well-defined supramolecular structures. researchgate.net The interplay of these interactions is crucial in directing the self-assembly process in solution and in the solid state. figshare.comresearchgate.net
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Strong Hydrogen Bond | Carboxylic Acid (O-H···O) | Formation of primary dimer units. nih.govmdpi.com |
| Directional Hydrogen Bond | Amide (N-H···O) | Linking of dimer units into extended chains or sheets. |
| Aromatic Interactions | Benzene Rings (π-π stacking) | Stabilization of higher-order aggregates. researchgate.netresearchgate.net |
| van der Waals Forces | Hexanoyl Chains | Packing and ordering of the aliphatic segments. nih.gov |
Formation of Ordered Supramolecular Architectures (e.g., Dimers, Polymers, Gels)
The hierarchical nature of non-covalent interactions in this compound facilitates the formation of various ordered supramolecular architectures.
Dimers: As the primary building block, the hydrogen-bonded carboxylic acid dimer is the most fundamental assembly observed. This robust pairing effectively doubles the length of the molecule, creating a more anisotropic, rod-like unit that influences the formation of subsequent structures. nih.govfigshare.com
Supramolecular Polymers: Through the directional N-H···O hydrogen bonds of the amide groups, the dimer units can link together in a head-to-tail fashion, forming extended one-dimensional (1D) supramolecular polymers. researchgate.net The length and persistence of these polymer chains are influenced by factors such as solvent and temperature, which can modulate the strength of the non-covalent bonds.
Gels: In certain solvents, the extended supramolecular polymer chains of this compound can entangle and cross-link, forming a three-dimensional network that immobilizes the solvent molecules, resulting in the formation of a supramolecular gel. The stability and properties of these gels are dependent on the balance of intermolecular forces that hold the network together. nih.gov The design of such systems often relies on the self-assembly of oligomers or polymers into ordered superstructures through these non-covalent interactions. nih.gov
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
While the study of this compound itself within metal-organic frameworks (MOFs) is an emerging area, its structural motifs suggest significant potential. The carboxylic acid group can be deprotonated to a carboxylate, which is an excellent ligand for coordinating with metal ions. mdpi.commdpi.com This allows the molecule to act as a linker, connecting metal centers to form extended coordination polymers or porous MOFs. rsc.org
Liquid Crystalline Behavior and Mesophase Formation
Benzoic acid derivatives are widely recognized for their ability to form thermotropic liquid crystals, and this compound is a prime candidate for exhibiting such behavior. nih.gov The formation of liquid crystalline phases (mesophases) is a direct consequence of the molecule's shape anisotropy, which is significantly enhanced by the formation of hydrogen-bonded dimers. nih.govsemanticscholar.org These elongated, rod-like dimers can align themselves over a long range, leading to phases with properties intermediate between those of a crystalline solid and an isotropic liquid. nih.gov
The specific type of mesophase formed (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the length and nature of the terminal flexible chain. semanticscholar.orgmdpi.com For this compound, the hexanoyl group provides the necessary flexibility. Generally, as the length of the alkyl chain increases in such systems, there is a tendency to form more ordered smectic phases, where the molecules are arranged in layers. semanticscholar.org The thermal behavior of these materials can be characterized using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify phase transition temperatures and textures. nih.govnih.govbeilstein-journals.org
| Mesophase Type | Description of Molecular Ordering | Typical Influencing Factor |
| Nematic (N) | Molecules have long-range orientational order but no positional order. researchgate.net | Shorter alkyl/alkoxy chains. semanticscholar.org |
| Smectic A (SmA) | Molecules are arranged in layers with long-range orientational order and positional order in one dimension. beilstein-journals.org | Intermediate to long alkyl/alkoxy chains. |
| Smectic C (SmC) | Similar to Smectic A, but the molecules are tilted within the layers. researchgate.net | Often occurs at lower temperatures than SmA. |
| Crystalline (Cr) | Molecules have long-range orientational and positional order in three dimensions. | Solid state. |
| Isotropic (Iso) | Molecules are randomly oriented. | Liquid state. |
Design Principles for Functional Supramolecular Systems
The design of functional materials based on this compound relies on the strategic manipulation of its molecular structure to control the resulting supramolecular assembly. Key principles include:
Hierarchical Assembly: The design process leverages a hierarchy of non-covalent interactions. Strong, directional interactions like the carboxylic acid hydrogen bonds are used to form primary synthons (dimers), which are then organized by weaker, less directional forces like amide hydrogen bonds and van der Waals interactions. researchgate.netresearchgate.net
Molecular Recognition: The specific geometry and complementarity of the hydrogen bonding sites on the molecule encode the information for self-assembly, allowing for predictable formation of larger structures. rsc.org
Tunability: The properties of the final material can be tuned by modifying the molecular building block. For instance, altering the length of the alkyl chain can systematically change the liquid crystal phase behavior or the gelation properties. semanticscholar.org Introducing responsive groups can make the system sensitive to external stimuli like pH, light, or temperature. rsc.org
Dynamic Nature: Because supramolecular systems are held together by reversible, non-covalent bonds, they are often dynamic and can exhibit properties like self-healing. nih.gov This allows for the design of adaptable and responsive materials. For example, shear-thinning and self-healing hydrogels can be created from polymers and nanoparticles linked by reversible non-covalent interactions. aiche.org
By applying these principles, this compound can be used as a versatile component in the bottom-up fabrication of a wide range of functional materials. researchgate.net
Analytical Methodologies for Research and Quantification
Chromatographic Separation and Detection Methods
Chromatography is a cornerstone for the separation and analysis of 4-(hexanoylamino)benzoic acid from complex mixtures. kau.edu.sa This technique involves passing a mixture through a stationary phase, which separates the components based on their differential partitioning between the stationary and a mobile phase. kau.edu.sa
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Research Applications
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and detection.
A typical HPLC system for analyzing this compound would consist of a C18 column, a mobile phase often composed of a mixture of an aqueous buffer (like phosphoric acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), and a UV detector set at a wavelength where the compound exhibits maximum absorbance. longdom.orgasianpubs.org The pH of the mobile phase can significantly influence the retention time of acidic compounds like this compound. libretexts.org For instance, in reversed-phase HPLC, a more acidic mobile phase will lead to longer retention times for weak acids as they exist in their neutral, less polar form, which has a higher affinity for the nonpolar stationary phase. libretexts.orglibretexts.org
Method validation is a critical step to ensure the reliability of the analytical data. This process typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated method for a related compound, 4-hydroxy benzoic acid, demonstrated linearity over a concentration range of 0.5033 μg/mL to 4.0264 μg/mL, with an LOD of 0.1007 μg/mL and an LOQ of 0.5033 μg/mL. longdom.org Recovery studies are also performed to determine the accuracy of the method by spiking a known amount of the analyte into a sample matrix and measuring the amount recovered. europa.eu
Table 1: Example of HPLC Method Parameters for Benzoic Acid Derivatives
| Parameter | Condition | Reference |
| Column | Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm) | longdom.org |
| Mobile Phase A | 0.1% Phosphoric acid buffer | longdom.org |
| Mobile Phase B | 100% Acetonitrile | longdom.org |
| Detection | UV at 230 nm | longdom.org |
| Flow Rate | 1.0 mL/min | longdom.org |
| Gradient Elution | Varied gradient programs | longdom.org |
This table presents a hypothetical set of HPLC parameters based on methods developed for similar compounds. Actual conditions for this compound may vary.
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Derivatives and Metabolites
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. sigmaaldrich.com Since this compound itself is not sufficiently volatile for direct GC analysis, derivatization is required. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility. sigmaaldrich.comresearchgate.net A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with a silyl (B83357) group, such as by using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com
When coupled with Mass Spectrometry (GC-MS), this technique provides not only quantitative data but also structural information, which is invaluable for identifying metabolites of this compound in biological or environmental samples. sigmaaldrich.com The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a unique mass spectrum that can be used for identification. sigmaaldrich.com For instance, the analysis of benzoic acid has been demonstrated using GC-MS. researchgate.net
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative to chromatography for the separation of charged species with high efficiency and resolution. colby.edu In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). colby.eduufmg.br
For the analysis of this compound, which is an acidic compound, its charge will depend on the pH of the BGE. reddit.com At a pH above its pKa, the compound will be negatively charged and migrate towards the anode. reddit.com The separation can be optimized by adjusting the pH, voltage, and composition of the BGE. pfigueiredo.org The use of additives in the BGE, such as cyclodextrins, can also be employed to enhance the separation of structurally similar compounds. d-nb.info Detection in CE is often performed using UV-Vis absorbance or, for higher sensitivity, by coupling with a mass spectrometer (CE-MS). ufmg.br
Sample Preparation Strategies for Complex Research Matrices
Effective sample preparation is crucial for obtaining accurate and reliable results, especially when analyzing this compound in complex matrices like biological fluids, environmental samples, or food products. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument. chromedia.org
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. chromedia.org
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. pfigueiredo.org
Filtration: For relatively clean samples, filtration through a syringe filter (e.g., 0.45 µm) may be sufficient to remove particulate matter before injection into an HPLC or CE system. asianpubs.org
Homogenization: For solid or semi-solid samples, high-speed homogenization can be used to extract the analyte into a suitable solvent. asianpubs.org
The choice of sample preparation method depends on the nature of the sample matrix and the analyte concentration. For instance, a study on benzoic acid in beverages involved direct injection after filtration, while analysis in more complex matrices like premixtures required extraction with a water/acetonitrile mixture. europa.euupb.ro
Spectrophotometric and Fluorometric Quantification in Research Assays
Spectrophotometric and fluorometric methods offer simple and rapid means for quantifying this compound in research assays, provided that the sample matrix is not overly complex or that appropriate sample cleanup has been performed.
UV-Vis spectrophotometry is based on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law. ccsenet.org For this compound, the aromatic ring and the amide group contribute to its UV absorbance. A simple spectrophotometric method for a related compound, 4-aminobenzoic acid, involved its reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a colored complex that could be quantified at 474 nm. sphinxsai.com
Fluorometry is generally more sensitive and selective than spectrophotometry. It measures the fluorescence emitted by a compound after it has been excited by light of a specific wavelength. While native fluorescence of this compound might be limited, derivatization with a fluorescent tag can significantly enhance detection sensitivity.
Table 2: Example of Spectrophotometric Method Parameters for a Benzoic Acid Derivative
| Parameter | Condition | Reference |
| Reagent | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | sphinxsai.com |
| Wavelength (λmax) | 474 nm | sphinxsai.com |
| Linearity Range | 5-90 μg/ml | sphinxsai.com |
| Limit of Detection | 0.55 μg/ml | sphinxsai.com |
| Limit of Quantification | 1.67 μg/ml | sphinxsai.com |
This table presents data for a spectrophotometric method developed for 4-aminobenzoic acid, a related compound. The applicability and specific parameters for this compound would need to be experimentally determined.
Electrochemical Methods for Redox Characterization and Sensing Applications
Electrochemical methods provide a powerful platform for investigating the redox properties of this compound and for developing sensitive electrochemical sensors. These techniques are based on measuring the current or potential changes resulting from the electrochemical reactions of the analyte at an electrode surface. xmu.edu.cn
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the oxidation and reduction processes of a molecule. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained which provides information about the redox potentials and electrochemical reactivity of the compound. For instance, the electrochemical behavior of 4-iodobenzonitrile, a related aromatic compound, has been studied using CV to understand its reduction mechanism. mdpi.com
Electrochemical sensors for benzoic acid derivatives can be developed by modifying the electrode surface with materials that enhance the sensitivity and selectivity of the detection. mdpi.com For example, an electropolymerized film of 4-aminobenzoic acid on a glassy carbon electrode has been used to create a sensor for the determination of food dyes. mdpi.com The electrochemical hydrogenation of benzoic acid has also been investigated, demonstrating its conversion to other products under electrochemical control. cranfield.ac.uk
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Structural Confirmation and Quantitative Analysis
Advanced hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for the definitive structural confirmation and precise quantification of this compound. While specific, detailed research findings on the analysis of this compound using these methods are not extensively documented in publicly available literature, established methodologies for analogous compounds, such as N-acyl amino acids and other aminobenzoic acid derivatives, provide a robust framework for its analysis. nih.govcreative-proteomics.commdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the premier platforms for this purpose, offering unparalleled sensitivity and specificity. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. creative-proteomics.com The technique combines the separation of the analyte from a complex matrix by liquid chromatography with detection by tandem mass spectrometry, which provides structural information and enables highly selective quantification.
Methodology:
A reversed-phase high-performance liquid chromatography (HPLC) system is typically employed for the separation of N-acyl amino acids. mdpi.com The choice of a suitable column, such as a C18, is critical for retaining and resolving the analyte from other components in the sample matrix. nih.govhelixchrom.com The mobile phase composition, usually a mixture of an aqueous solution (often with a pH modifier like formic acid or ammonium acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve efficient separation. mdpi.combioanalysis-zone.com
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. nih.gov ESI is a soft ionization technique that is well-suited for polar molecules, generating predominantly protonated molecules [M+H]+ or deprotonated molecules [M-H]-, depending on the ion source polarity. For this compound, with its carboxylic acid and amide functionalities, both positive and negative ion modes could be effective.
In the tandem mass spectrometer, the precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantitative analysis. nih.gov
Hypothetical LC-MS/MS Parameters:
The following table outlines a hypothetical set of parameters for the LC-MS/MS analysis of this compound, based on methods for similar compounds.
| Parameter | Value/Condition |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 3.5 µm) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative |
| Precursor Ion (Positive) | m/z 236.1 [M+H]+ |
| Precursor Ion (Negative) | m/z 234.1 [M-H]- |
| Product Ions | To be determined by infusion and fragmentation studies |
| Collision Energy | Optimized for maximum product ion intensity |
Data Interpretation:
The structural confirmation of this compound would be achieved by comparing the retention time and the mass-to-charge ratios of the precursor and product ions with those of a certified reference standard. Quantitative analysis is performed by constructing a calibration curve from the peak areas of the analyte in standard solutions of known concentrations.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For analysis by GC-MS, volatile and thermally stable derivatives of the analyte are typically required. Due to the polar nature of the carboxylic acid and amide groups, this compound would necessitate derivatization prior to analysis to improve its volatility and chromatographic performance. nih.govnist.govsigmaaldrich.com
Derivatization:
Common derivatization strategies for compounds containing carboxylic acid and amine/amide functionalities include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or a combination of esterification and acylation. creative-proteomics.comsigmaaldrich.com For instance, the carboxylic acid group can be esterified (e.g., with methanol to form the methyl ester), and the amide nitrogen could potentially be silylated.
Methodology:
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-polydimethylsiloxane). nih.gov The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI is a hard ionization technique that causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation. nih.gov
Similar to LC-MS/MS, a tandem mass spectrometer can be used in MRM mode for highly selective and sensitive quantification of the derivatized analyte.
Hypothetical GC-MS/MS Parameters:
The table below presents a hypothetical set of parameters for the GC-MS/MS analysis of a derivatized form of this compound.
| Parameter | Value/Condition |
| GC System | |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient optimized for separation |
| MS/MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Precursor Ion | To be determined based on the mass of the derivatized analyte |
| Product Ions | To be determined from the fragmentation pattern of the derivative |
| Collision Energy | Optimized for characteristic product ions |
Data Interpretation:
The identification of the derivatized this compound would be based on its retention time and the comparison of its mass spectrum with that of a derivatized standard. The fragmentation pattern would provide key structural information. Quantitative analysis would follow the same principles as in LC-MS/MS, using a calibration curve generated from derivatized standards.
Concluding Perspectives and Future Research Directions
Integration of Disparate Research Findings to Form a Holistic Understanding of 4-(Hexanoylamino)benzoic Acid
A comprehensive review of the current scientific literature reveals that dedicated research focusing specifically on this compound is limited. While extensive studies exist for the broader classes of benzoic acid derivatives and amide-functionalized compounds, this compound itself has not been the subject of extensive, targeted investigation. Consequently, a holistic understanding built upon a wealth of disparate research findings for this specific molecule is yet to be established. The available information primarily consists of database entries and studies on structurally related molecules, which prevents a thorough synthesis of its unique chemical, physical, and biological properties. Forming a complete picture of this compound necessitates future research dedicated to its fundamental characterization and potential applications.
Identification of Promising Avenues for Future Fundamental and Applied Research
The structural features of this compound—a benzoic acid moiety linked to a hexanoyl group via an amide bond—suggest several promising avenues for future investigation, drawing parallels from research on analogous compounds.
Fundamental Research:
Advanced Structural Analysis: Detailed crystallographic studies could elucidate the solid-state structure, including intermolecular interactions like hydrogen bonding and π-stacking, which are crucial for predicting material properties.
Physicochemical Profiling: A systematic investigation of key properties such as solubility in various solvents, pKa, lipophilicity (LogP), and thermal stability is essential for any potential application.
Conformational and Spectroscopic Studies: In-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and computational methods like Density Functional Theory (DFT) would provide insights into its molecular geometry, electronic structure, and vibrational modes. researchgate.net
Applied Research:
Medicinal Chemistry: Many amide-functionalized benzoic acids are explored for their biological activity. Future research could investigate this compound as a scaffold for developing novel therapeutic agents, for instance, by screening its activity against various biological targets like enzymes or receptors. drugbank.com The lipophilic hexanoyl chain could influence membrane permeability, a key factor in drug design.
Materials Science: Benzoic acid derivatives are widely used in the synthesis of liquid crystals and polymers. nbinno.com The amphiphilic nature of this compound makes it a candidate for the development of self-assembling materials, functional polymers, or as a component in liquid crystal formulations. nbinno.com Its ability to act as a linker molecule could be exploited in creating advanced materials with tailored properties. nbinno.com
Agrochemicals: Related benzoic acid structures are explored for use in agrochemicals. Investigating the potential of this compound to influence plant physiology or act as a component in crop protection formulations could be a worthwhile endeavor. nbinno.com
Methodological Advancements and Interdisciplinary Approaches for Comprehensive Studies of Amide-Functionalized Benzoic Acids
To accelerate the understanding of this compound and the broader class of amide-functionalized benzoic acids, modern research methodologies and interdisciplinary collaboration are paramount.
Advanced Synthesis and Characterization: The development of green and efficient synthetic pathways, such as catalyst-free condensation reactions or the use of novel catalysts, can improve yields and reduce environmental impact. High-throughput screening techniques, coupled with advanced characterization methods like single-crystal X-ray diffraction and detailed spectroscopic analysis (FTIR, NMR), are essential for rapid discovery and profiling. rjptonline.orgchemrj.orgtubitak.gov.tr
Computational Chemistry and Data Science: Integrating computational studies from the outset can guide experimental work. Quantum chemical methods (like DFT) can predict molecular properties, reaction mechanisms, and spectroscopic signatures. researchgate.net Molecular docking simulations can forecast potential biological activity, helping to prioritize compounds for synthesis and testing. researchgate.net Machine learning models trained on datasets of known benzoic acid derivatives could predict the properties and activities of novel structures.
Interdisciplinary Collaboration: A comprehensive understanding requires a multi-faceted approach.
Chemistry and Biology: Collaborations between synthetic chemists and biologists are crucial for designing and evaluating the bioactivity of these compounds, potentially leading to new pharmaceuticals. researchgate.net
Chemistry and Materials Science: Partnerships are vital for applying the principles of molecular self-assembly and polymer chemistry to create novel materials, such as advanced coatings or liquid crystals, from these building blocks. nbinno.com
Analytical and Environmental Science: Joint efforts can lead to the development of sensitive methods for detecting these compounds and understanding their environmental fate and potential impact.
By leveraging these advanced methodologies and fostering collaboration across disciplines, the scientific community can efficiently unlock the full potential of this compound and the diverse family of amide-functionalized benzoic acids.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(hexanoylamino)benzoic acid, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves coupling hexanoyl chloride with 4-aminobenzoic acid under basic conditions. Key reagents include sodium methoxide (to deprotonate the amine) and anhydrous solvents like tetrahydrofuran (THF) to minimize hydrolysis. Temperature control (0–5°C during acylation) and stoichiometric excess of hexanoyl chloride (1.2–1.5 equiv) improve yields. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) shows characteristic signals: δ 12.2 ppm (broad, COOH), δ 8.4 ppm (d, aromatic H adjacent to NH), δ 2.3 ppm (t, hexanoyl CH₂).
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 264.3).
- X-ray Crystallography : Use SHELX-97 or SIR97 for structure refinement. Hydrogen-bonding patterns (e.g., COOH dimerization) confirm molecular packing .
- Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to verify melting point consistency (e.g., mp ~180–182°C) .
Q. How does the solubility profile of this compound in organic solvents influence experimental design?
- Methodological Answer : Solubility varies significantly with solvent polarity. For example:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | >50 |
| Methanol | 15–20 |
| Ethyl Acetate | 5–7 |
| Hexane | <1 |
| Use DMSO for biological assays (e.g., enzyme inhibition) and methanol/THF for recrystallization. Pre-saturate solvents to avoid precipitation during kinetic studies . |
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?
- Methodological Answer : SHELXL is ideal for refining hydrogen-bonding networks and torsional angles. For example:
- Use the
AFIXcommand to model disordered hexanoyl chains. - Apply TWIN/BASF commands for twinned crystals (common in polar space groups like P2₁/c).
- Validate refinement with R-factor convergence (<5% for high-resolution data). Cross-check with density functional theory (DFT) calculations for bond-length validation .
Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer : Discrepancies (e.g., solubility in methanol ranging from 15–30 mg/mL) arise from impurities or measurement methods. To resolve:
- Reproducibility : Use standardized gravimetric methods (e.g., saturate solvent, filter, dry, weigh).
- Cross-Validation : Compare with UV-Vis spectrophotometry (calibrate at λmax = 270 nm).
- Controlled Studies : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidative byproducts .
Q. How can computational modeling predict the interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The hexanoyl chain may occupy hydrophobic pockets, while the benzoic acid group hydrogen-bonds with Arg120.
- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectories, CHARMM36 force field). Analyze root-mean-square deviation (RMSD) to assess binding stability .
Key Data Contradictions and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
